Cas no 68588-39-6 (6-Chloro-N-ethylpyridazin-3-amine)

6-Chloro-N-ethylpyridazin-3-amine is a pyridazine derivative with notable applications in pharmaceutical and agrochemical research. Its chloro and ethylamine functional groups contribute to its reactivity, making it a versatile intermediate in synthetic chemistry. The compound exhibits potential as a building block for biologically active molecules, particularly in the development of herbicides and pharmaceuticals. Its stability under standard conditions and well-defined molecular structure facilitate precise modifications in targeted synthesis. Researchers value this compound for its consistent purity and compatibility with various coupling reactions, enabling efficient derivatization. Its role in the exploration of novel pyridazine-based compounds underscores its importance in medicinal and agricultural chemistry.
6-Chloro-N-ethylpyridazin-3-amine structure
68588-39-6 structure
商品名:6-Chloro-N-ethylpyridazin-3-amine
CAS番号:68588-39-6
MF:C6H8N3Cl
メガワット:157.60082
MDL:MFCD08363097
CID:501990
PubChem ID:12446653

6-Chloro-N-ethylpyridazin-3-amine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-N-ethylpyridazin-3-amine
    • 3-CHLORO-6-(ETHYLAMINO)PYRIDAZINE
    • 3-Chloro-6-ethylaminopyridazine
    • 3-Pyridazinamine,6-chloro-N-ethyl-
    • 6-Chlor-3-ethylamino-pyridazin
    • 6-chloro-N-ethyl-3-pyridazinamine
    • CS-0152019
    • SY065381
    • (6-Chloropyridazin-3-yl)ethylamine
    • AS-61570
    • SCHEMBL12895544
    • DTXSID70498657
    • AKOS002982540
    • EN300-1238171
    • 68588-39-6
    • FT-0679444
    • A836193
    • F3266-0104
    • AM101141
    • (6-Chloro-pyridazin-3-yl)-ethyl-amine
    • MFCD08363097
    • 6-Chloro-N-ethyl-3-aminopyridazine
    • STK505667
    • ALBB-008934
    • DB-000186
    • MDL: MFCD08363097
    • インチ: InChI=1S/C6H8ClN3/c1-2-8-6-4-3-5(7)9-10-6/h3-4H,2H2,1H3,(H,8,10)
    • InChIKey: STAKPHFAQGICDI-UHFFFAOYSA-N
    • ほほえんだ: CCN=C1C=CC(=NN1)Cl

計算された属性

  • せいみつぶんしりょう: 157.04100
  • どういたいしつりょう: 157.0406750g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 99
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 37.8Ų

じっけんとくせい

  • 密度みつど: 1.273
  • ゆうかいてん: 127-128 ºC
  • PSA: 37.81000
  • LogP: 1.63480

6-Chloro-N-ethylpyridazin-3-amine セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

6-Chloro-N-ethylpyridazin-3-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Chloro-N-ethylpyridazin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB468849-250mg
6-Chloro-N-ethylpyridazin-3-amine; min. 95%
68588-39-6
250mg
€94.20 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BW681-1g
6-Chloro-N-ethylpyridazin-3-amine
68588-39-6 97%
1g
135.0CNY 2021-08-04
Enamine
EN300-1238171-0.1g
6-chloro-N-ethylpyridazin-3-amine
68588-39-6 95%
0.1g
$21.0 2023-07-09
Enamine
EN300-1238171-1.0g
6-chloro-N-ethylpyridazin-3-amine
68588-39-6 95%
1.0g
$60.0 2023-07-09
Enamine
EN300-1238171-5.0g
6-chloro-N-ethylpyridazin-3-amine
68588-39-6 95%
5.0g
$120.0 2023-07-09
Enamine
EN300-1238171-10.0g
6-chloro-N-ethylpyridazin-3-amine
68588-39-6 95%
10.0g
$194.0 2023-07-09
Chemenu
CM110738-25g
6-chloro-N-ethylpyridazin-3-amine
68588-39-6 95%
25g
$*** 2023-05-29
abcr
AB468849-5 g
6-Chloro-N-ethylpyridazin-3-amine; min. 95%
68588-39-6
5g
€295.10 2023-07-18
Life Chemicals
F3266-0104-1g
6-chloro-N-ethylpyridazin-3-amine
68588-39-6 95%+
1g
$21.0 2023-09-06
abcr
AB468849-25 g
6-Chloro-N-ethylpyridazin-3-amine; min. 95%
68588-39-6
25g
€795.70 2023-07-18

6-Chloro-N-ethylpyridazin-3-amine 関連文献

6-Chloro-N-ethylpyridazin-3-amineに関する追加情報

Introduction to 6-Chloro-N-ethylpyridazin-3-amine (CAS No. 68588-39-6)

6-Chloro-N-ethylpyridazin-3-amine, with the chemical formula C₆H₈ClN₃, is a significant compound in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridazine class, which is well-known for its diverse biological activities and potential applications in drug development. The presence of both chloro and ethyl substituents on the pyridazine ring enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

The CAS No. 68588-39-6 of this compound provides a unique identifier, ensuring accurate referencing in scientific literature and industrial applications. This numerical code is essential for database searches, regulatory compliance, and quality control processes. The compound's molecular structure, characterized by a six-membered heterocyclic ring containing nitrogen atoms, contributes to its unique chemical properties and reactivity patterns.

Recent advancements in medicinal chemistry have highlighted the importance of pyridazine derivatives in the development of novel therapeutic agents. Studies have demonstrated that compounds like 6-Chloro-N-ethylpyridazin-3-amine exhibit promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These findings have spurred further research into optimizing the pharmacological profile of such molecules.

In particular, the 6-Chloro-N-ethylpyridazin-3-amine structure has been investigated for its potential as a scaffold in drug design. The chloro substituent at the 6-position enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, which are crucial for further functionalization. Additionally, the ethyl group at the N-position contributes to steric hindrance and can influence binding interactions with biological targets.

Current research focuses on leveraging computational methods to predict and enhance the bioactivity of pyridazine derivatives. High-throughput screening (HTS) and virtual screening techniques have been employed to identify lead compounds with favorable pharmacokinetic properties. The 6-Chloro-N-ethylpyridazin-3-amine derivative has shown potential as a starting point for such studies due to its structural versatility.

The agrochemical sector has also explored pyridazine-based compounds for their efficacy as pesticides and herbicides. The 6-Chloro-N-ethylpyridazin-3-amine derivative's ability to interact with biological enzymes suggests its utility in developing novel crop protection agents. Researchers are particularly interested in its potential to disrupt metabolic pathways in pests while maintaining environmental safety.

Synthetic methodologies play a crucial role in the production of 6-Chloro-N-ethylpyridazin-3-amine. Multi-step synthetic routes often involve cyclization reactions, nucleophilic substitutions, and purification techniques to achieve high yields and purity. Advances in catalytic processes have improved the efficiency of these synthetic pathways, making large-scale production more feasible.

The compound's stability under various conditions is another critical factor in its application. Studies have examined its thermal stability, solubility in common solvents, and resistance to degradation under different environmental conditions. These properties are essential for ensuring consistent performance in both laboratory and industrial settings.

Regulatory considerations are also paramount when handling 6-Chloro-N-ethylpyridazin-3-amine. Compliance with Good Manufacturing Practices (GMP) and other regulatory standards ensures that the compound meets safety and quality requirements for pharmaceutical and agrochemical use. Documentation of synthesis routes, impurity profiles, and toxicological data are essential components of regulatory submissions.

Future research directions for 6-Chloro-N-ethylpyridazin-3-amine include exploring its role in combinatorial chemistry and library synthesis. By incorporating this compound into diverse molecular libraries, researchers can screen for novel bioactive entities with enhanced therapeutic potential. The flexibility of its structure allows for modifications that can fine-tune its biological activity.

The integration of machine learning algorithms into drug discovery processes has accelerated the identification of promising candidates like 6-Chloro-N-ethylpyridazin-3-amine. These algorithms can predict molecular properties and optimize synthetic routes, reducing the time required for development. Such innovations underscore the importance of interdisciplinary approaches in modern chemical research.

In conclusion, 6-Chloro-N-ethylpyridazin-3-amine (CAS No. 68588-39-6) is a versatile compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate for further chemical modifications, while recent research highlights its promising biological activities. Continued exploration of this compound will likely yield novel therapeutic agents with broad applications.

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